4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-{bicyclo[221]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride with 2-chlorophenylamine under controlled conditions to form the intermediate. This intermediate is then cyclized with thiazepane-1,1-dione to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: A related compound with a similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Another similar compound with a nitrile group instead of the carbonyl group.
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in various chemical reactions.
Uniqueness
4-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione stands out due to its combination of a bicyclic structure with a thiazepane ring and a chlorophenyl group. This unique combination imparts specific chemical and biological properties, making it valuable for diverse applications.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c20-17-4-2-1-3-15(17)18-7-8-21(9-10-25(18,23)24)19(22)16-12-13-5-6-14(16)11-13/h1-6,13-14,16,18H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOKWMOGJPNIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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